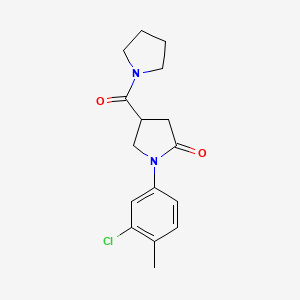![molecular formula C19H14F3N3O2 B5505775 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, was described through a series of reactions involving selective inhibition of HDACs, showcasing the compound's potential as an anticancer drug (Zhou et al., 2008). Such methodologies may be adapted for the synthesis of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was characterized to understand its molecular geometry, vibrational frequencies, and electronic properties, aiding in the comprehension of its chemical reactivity and antioxidant properties (Demir et al., 2015). Such analyses can be applied to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide to deduce its structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving related compounds highlight their reactivity and potential applications. For instance, the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides demonstrated the utility of such reactions in creating valuable derivatives (Fu et al., 2019). These reaction pathways may offer insights into potential chemical transformations of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide is not available, studies on similar compounds can provide valuable proxies. For example, the synthesis and characterization of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides highlighted their anti-inflammatory and anti-cancer properties, suggesting a relationship between physical properties and biological activity (Gangapuram et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for further chemical modifications, are essential for understanding the utility of N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide. Research on similar compounds, such as the phenyliodine bis(trifluoroacetate) mediated intramolecular oxidative coupling of electron-rich N-phenyl benzamides, can shed light on possible chemical behaviors and transformations (Yu et al., 2012).
科学的研究の応用
Chemical Synthesis and Reactivity
- The compound has been involved in studies focused on the intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides, demonstrating its utility in synthesizing benzoxazole products under metal-free conditions, highlighting a novel approach to constructing heterocyclic structures with potential application in drug discovery and material science (Zhengsen Yu et al., 2012).
Biological Activities
- The compound's structural motif has been explored for its potential in inhibiting histone deacetylase (HDAC), a key enzyme involved in the regulation of gene expression. This inhibition has implications for cancer therapy, as it can block cancer cell proliferation and induce apoptosis. Such research underscores the compound's relevance in the development of new anticancer agents (Nancy Z. Zhou et al., 2008).
Material Science
- In material science, derivatives of the compound have been synthesized for the development of novel polyamides with specific properties, such as thermal stability and organosolubility. This research contributes to the creation of materials with potential applications in high-performance plastics and advanced composite materials (Guipeng Yu et al., 2012).
Pharmacological Applications
- Pharmacologically, the compound has been part of the synthesis and evaluation of derivatives exhibiting significant antiviral activities, specifically against the H5N1 strain of avian influenza. This showcases the potential of the compound's framework in contributing to the development of new antiviral drugs, addressing global health challenges such as flu pandemics (A. Hebishy et al., 2020).
特性
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-5-10-17(25-24-12)27-16-8-6-15(7-9-16)23-18(26)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKIMYKSKTVKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)


![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)
![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)
